Phenyl vinyl sulfoxide

Übersicht

Beschreibung

Phenyl vinyl sulfoxide is a chemical compound that reacts with lithium enolates of ketones at -78°C in THF to yield bicyclo[n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β-(dialkylamino)dithioacetals . It participates as an acetylene equivalent in Diels-Alder reactions .

Synthesis Analysis

A green synthesis of phenyl vinyl sulfoxide has been described . The use of ethylene oxide, strong acid resin, and solid supported phosphotungstic acid made the process green and feasible to industrialize . The optimal condition was selected in the experiments . The total yield was 80.5% and it was eco-friendly . The catalysts were easy to recycle . According to the experiments, the oxidation mechanism was assumed to follow the complex–oxidation–decomplex fashion .

Molecular Structure Analysis

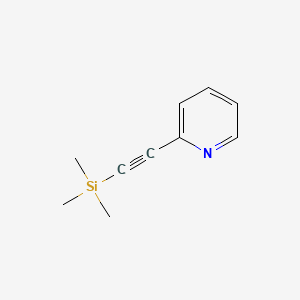

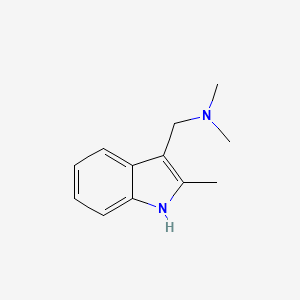

The linear formula of Phenyl vinyl sulfoxide is C6H5SOCH=CH2 . Its molecular weight is 152.21 .

Chemical Reactions Analysis

Phenyl vinyl sulfoxide reacts with lithium enolates of ketones at -78°C in THF to yield bicyclo[n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β-(dialkylamino)dithioacetals . It participates as an acetylene equivalent in Diels-Alder reactions .

Physical And Chemical Properties Analysis

Phenyl vinyl sulfoxide is a liquid at room temperature . Its refractive index is 1.585 (lit.) . It has a boiling point of 93-95 °C/0.2 mmHg (lit.) and a density of 1.139 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Green Synthesis

Phenyl vinyl sulfoxide can be synthesized through eco-friendly methods. A notable green synthesis approach involves the use of ethylene oxide, strong acid resin, and solid supported phosphotungstic acid, which results in an eco-friendly process with a high total yield of 80.5% . This method is not only environmentally friendly but also offers the advantage of easy catalyst recycling, making it an attractive option for industrial applications .

Organic Synthesis

In the realm of organic chemistry, phenyl vinyl sulfoxide serves as an equivalent to the ethene cation in the synthesis of complex compounds. This is due to the ease with which the phenylsulfinyl group can be eliminated, especially in the presence of Raney-Nickel or sodium amalgam . Its role as a reactive intermediate allows for the construction of various molecular architectures.

Stereochemistry Control

The stereochemistry of sulfoxides is often a point of interest due to the challenges associated with its control. Phenyl vinyl sulfoxide is employed in reactions where the control of stereochemistry is crucial, as it provides a way to navigate these challenges .

Diels-Alder Reactions

Phenyl vinyl sulfoxide participates as an acetylene equivalent in Diels-Alder reactions . This type of reaction is fundamental in organic synthesis for constructing cyclic compounds, and phenyl vinyl sulfoxide’s role in such reactions underscores its utility in building complex molecular structures.

Synthesis of Bicyclo Alkanols

When reacted with lithium enolates of ketones at -78°C in tetrahydrofuran (THF), phenyl vinyl sulfoxide yields bicyclo [n.2.0]alkan-1-ols . This application is particularly relevant in the synthesis of natural products and pharmaceuticals.

Formation of β-Dithioacetals

Phenyl vinyl sulfoxide can react with in situ generated (dialkylamino)magnesium reagents to produce symmetrical β-(dialkylamino)dithioacetals . These compounds are valuable in various chemical transformations and can serve as intermediates in the synthesis of more complex molecules.

Wirkmechanismus

Safety and Hazards

Phenyl vinyl sulfoxide should be stored in a well-ventilated place and the container should be kept tightly closed . It should be stored at 2-8°C . It is classified as a combustible liquid . If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and get medical attention .

Zukünftige Richtungen

Phenyl vinyl sulfoxide has attracted more attention because of its wide usage . It could be used as the equivalent of ethene cation in the synthesis of complex compounds . This is because the phenylsulfinyl is easily eliminated in the existence of Ranny-Ni or sodium amalgam . Its synthesis was first reported in 1980 . Other efforts focused on the green and high-yield methods, which achieved great progress . These efforts employed hydrogen peroxide as the oxidant and used all kinds of metal compounds as the catalyst .

Eigenschaften

IUPAC Name |

ethenylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMJHXFYLRTLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87500-51-4 | |

| Record name | Benzene, (ethenylsulfinyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90942627 | |

| Record name | (Ethenesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl vinyl sulfoxide | |

CAS RN |

20451-53-0 | |

| Record name | (Ethenylsulfinyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20451-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl vinyl sulphoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020451530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethenesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of phenyl vinyl sulfoxide?

A1: The molecular formula of phenyl vinyl sulfoxide is C8H8OS and its molecular weight is 152.21 g/mol. []

Q2: Are there any spectroscopic data available for phenyl vinyl sulfoxide?

A2: While the provided papers focus on its synthetic applications, general characterization data like boiling point and optical rotation for enantiomers are available. For (R)-(+)-phenyl vinyl sulfoxide: bp 110 °C/1.0 mmHg; 79–80 °C/0.04 mmHg; [α]26D +421° (c 0.15, EtOH). []

Q3: How does phenyl vinyl sulfoxide behave as a dienophile in Diels-Alder reactions?

A3: Phenyl vinyl sulfoxide participates in Diels-Alder reactions as a dienophile. For instance, it reacts with cyclopentadiene to yield isomeric bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxides. The stereochemistry of these products has been confirmed through X-ray crystallography and correlated with 2D NMR data. [] It also reacts with cyclohexadiene without thermal extrusion of fluoroalkylsulfenic acid. []

Q4: What is significant about the reaction of phenyl vinyl sulfoxide with lithium enolates of simple ketones?

A4: This reaction provides a novel route to bicyclo[n.2.0]alkan-1-ols. The reaction outcome is influenced by factors like enolate reactivity, electrophile conversion, reaction time, temperature, concentration, and steric strain in the final product. This method has proven successful for synthesizing bicyclo[n.2.0]alkan-1-ols (n = 3–6), demonstrating its potential in constructing complex ring systems. [, ]

Q5: Can you elaborate on the role of phenyl vinyl sulfoxide in synthesizing polyacetylene?

A5: Phenyl vinyl sulfoxide serves as a soluble precursor to polyacetylene. Upon thermal treatment, it undergoes elimination of benzenesulfenic acid, leading to the formation of polyacetylene. This process, conducted under specific conditions, yields polyacetylene with long conjugated double bond sequences and minimal defects. [, , ]

Q6: How is phenyl vinyl sulfoxide employed in the synthesis of pyrroles?

A6: A novel pyrrole synthesis utilizes phenyl vinyl sulfoxide through a three-step sequence. It involves Michael addition of keto esters to phenyl vinyl sulfoxide followed by a Pummerer rearrangement to generate a cyclic intermediate. Subsequent mercury(II)-induced carbon-sulfur bond cleavage and treatment with an ammonium salt or primary amine produces the desired substituted pyrroles. []

Q7: Can phenyl vinyl sulfoxide participate in Pauson-Khand reactions?

A7: Yes, phenyl vinyl sulfoxide, specifically the derivative o-(dimethylamino)phenyl vinyl sulfoxide, exhibits excellent reactivity and regioselectivity in intermolecular Pauson-Khand reactions with terminal alkynes. These reactions proceed under mild conditions, exhibiting high diastereoselectivity, and have proven valuable in the synthesis of natural cyclopentanoids. [, ]

Q8: What role does phenyl vinyl sulfoxide play in forming fluoroalkyl vinyl sulfoxides?

A8: While not directly synthesized from phenyl vinyl sulfoxide, fluoroalkyl vinyl sulfoxides demonstrate interesting reactivity in Diels-Alder reactions, similar to phenyl vinyl sulfoxide. This highlights the potential of exploring various vinyl sulfoxide derivatives in organic synthesis. [, ]

Q9: What is the general solubility of phenyl vinyl sulfoxide?

A9: Phenyl vinyl sulfoxide generally exhibits good solubility in moderately polar to polar solvents. []

Q10: Are there any concerns regarding the stability of phenyl vinyl sulfoxide?

A10: Like other sulfoxides, phenyl vinyl sulfoxide is susceptible to thermal racemization. Storage and handling should consider this aspect to maintain enantiomeric purity. []

Q11: What are some potential applications of phenyl vinyl sulfoxide-modified polymers?

A11: Modifying polymers with phenyl vinyl sulfoxide enhances their gas separation properties. For example, sulfoxide-modified poly(vinyl alcohol) and cellulose membranes demonstrate high selectivity for sulfur dioxide, highlighting their potential in gas separation technologies. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.